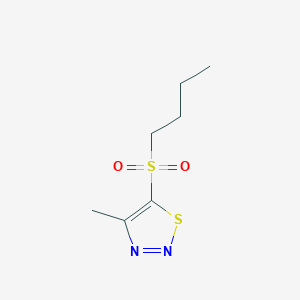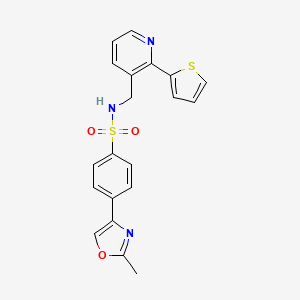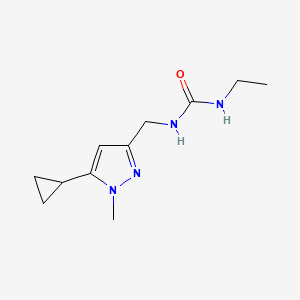
2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biological Activity Study : Imramovský et al. (2011) conducted a study on a series of compounds similar to 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide. They examined their biological activity against mycobacterial, bacterial, and fungal strains. These compounds showed notable biological activity, comparable or higher than standard drugs like isoniazid and fluconazole (Imramovský et al., 2011).
Herbicide Application : Viste et al. (1970) explored N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide, for its potential as a herbicide. It showed activity against annual and perennial grasses, suggesting potential utility in agriculture (Viste et al., 1970).
Antitumor Potential : Stevens et al. (1984) synthesized compounds related to 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide with potential antitumor activity. Their study suggests these compounds might act as prodrugs for more effective cancer treatment (Stevens et al., 1984).
Complexation Reactions Study : Thangjam and Rajkumari (2010) researched a compound structurally related to 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide for its ability to form metal-ligand complexes. This research aids in understanding the compound's potential for forming stable complexes with metals like Ni2+, Cu2+, and Cd2+ (Thangjam & Rajkumari, 2010).
Anti-Tubercular Scaffold Development : Nimbalkar et al. (2018) synthesized derivatives of a compound similar to 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide. These compounds exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular drugs (Nimbalkar et al., 2018).
Synthesis of Benzamide-Based Derivatives : Hebishy et al. (2020) developed a new route to synthesize benzamide-based derivatives, which might include structures like 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide. Their research focused on compounds with potential antiviral activities, particularly against the H5N1 subtype of the influenza A virus (Hebishy et al., 2020).
Propriétés
IUPAC Name |
2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-5-1-2-7(11)6(3-5)9(16)13-4-8(15)14-12/h1-3H,4,12H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISSKFCQXXMUMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)


![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)


![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)
![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)

![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)